

# Established Immunosuppressive Properties

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## Compound Focus: Frentizole

CAS No.: 26130-02-9

Cat. No.: S528488

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The table below summarizes the key immunosuppressive effects of **Frentizole** observed in historical and preclinical studies.

| Effect/Parameter                  | Observed Outcome  | Study Context / Model   |
|-----------------------------------|---|---|
| Clinical Disease Improvement      | Improvement in 8 out of 9 patients [1]  | Human patients with active Systemic Lupus Erythematosus (SLE) [1] |
| Serological Markers               | ↓ Mean DNA binding by 28%; ↑ Mean CH50 by 20% [1]   | Human patients with active SLE [1]                                |
| Lymphocyte Modulation             | ↓ Absolute lymphocyte and T cell counts by 25-26%; No granulocytopenia [1]  | Human patients with active SLE [1]                                |
| Differential Blastogenic Response | Suppressed response in T lymphocyte-enriched populations [2]  | <i>In vitro</i> human peripheral blood lymphocytes                |
| Host Defense Preservation         | No predisposition to bacterial ( <i>P. aeruginosa</i> ), fungal ( <i>C. albicans</i> ), or viral (herpes, influenza) infections [3] | Treated mice challenged with pathogens                            |

## Novel Mechanisms and Repurposing Potential

Recent studies have uncovered new mechanisms that go beyond its original immunomodulatory use, highlighting significant potential for drug repurposing.

## Tubulin Inhibition and Anticancer Activity

A 2023 study identified **Frentizole** and its analogs as **antimitotic agents that inhibit tubulin polymerization** [4] [5]. The proposed mechanism involves binding to the **colchicine site** on tubulin, leading to:

- **Antiproliferative activity** against HeLa tumor cells and glioblastoma U87 MG cell line [4] [5].
- Disruption of **microtubule formation** within cells [4] [5].
- Cell cycle arrest at the **G2/M phases**, a phenotype consistent with tubulin-inhibiting agents [4] [5].

This suggests **Frentizole** could be repurposed as a cancer therapeutic, particularly for **glioblastoma**, with a potentially more favorable toxicity profile than traditional antimitotic drugs [4].

## mTOR Inhibition and Senomorphic Properties

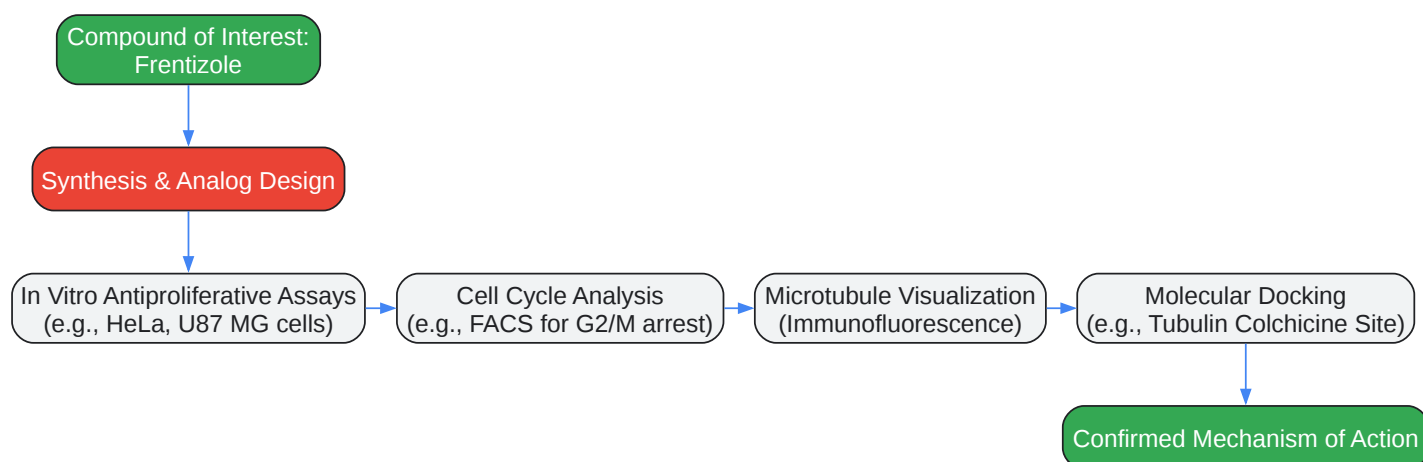
Other 2023 research indicates that derivatives of **Frentizole** possess **mTOR inhibiting and senomorphic properties** [6].

- **mTOR (mechanistic target of rapamycin)** is a crucial kinase regulating cell growth, proliferation, and aging.
- **Senomorphic** agents suppress the **Senescence-Associated Secretory Phenotype (SASP)**, the secretion of inflammatory factors by aged/senescent cells that disrupt tissue microenvironments.

This profile suggests potential for **Frentizole** derivatives in targeting aging-related pathologies and certain cancers [6].

## Experimental Workflow for Mechanism Characterization

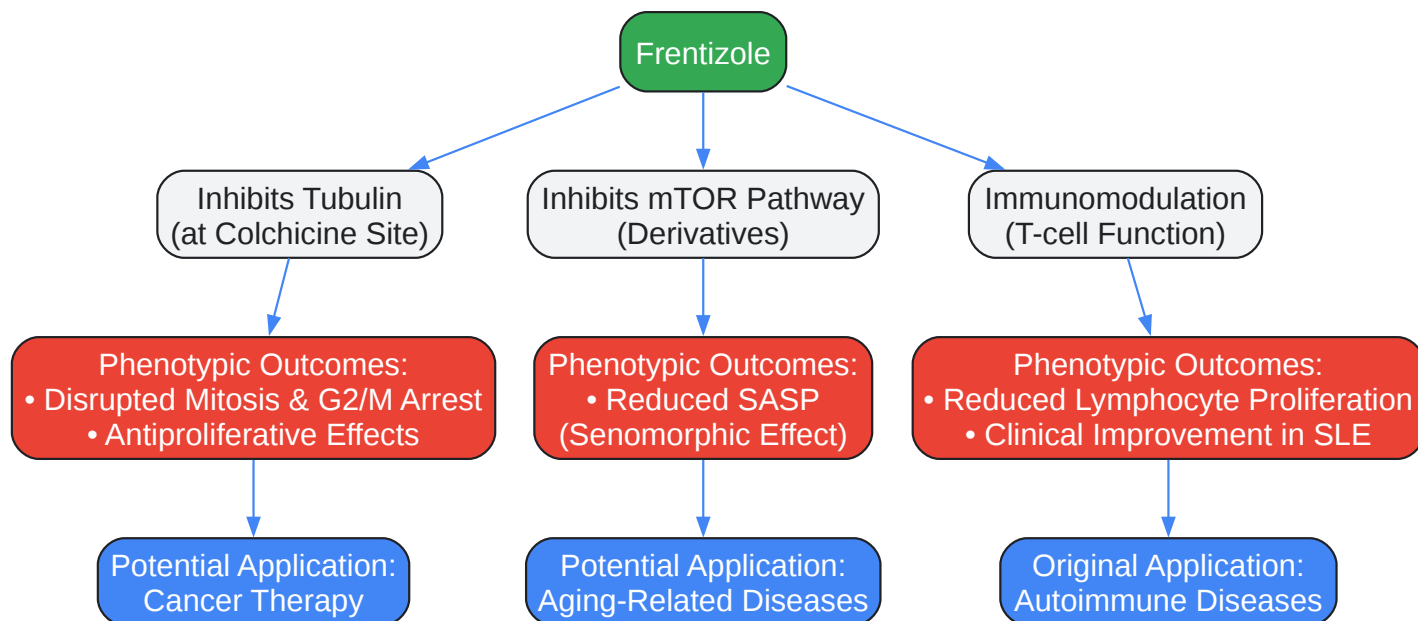
The following diagram illustrates a consolidated experimental workflow for characterizing **Frentizole's** tubulin and mTOR-related mechanisms, based on methodologies from recent studies.



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## Integrated Mechanism of Action

The multifaceted activity of **Frentizole** can be visualized through its interactions with key cellular targets and the resulting phenotypic effects.



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## Conclusion for Researchers

**Frentizole** presents a compelling case for drug repurposing. Its **well-established safety profile** and **oral bioavailability** provide a significant advantage for rapid translation into new clinical trials [4] [3]. The recent discovery of its **tubulin inhibition** mechanism reveals a promising avenue for developing **novel anticancer agents**, especially for challenging targets like glioblastoma [4] [5]. Furthermore, the **senomorphic properties** of its derivatives open up a potential new front in researching therapies for **age-related diseases** [6].

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